(S)-α-(3-Pyridinylmethyl)-Prolin-2HCl

Übersicht

Beschreibung

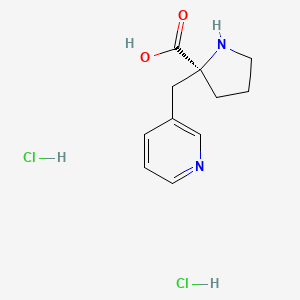

(S)-alpha-(3-pyridinylmethyl)-proline-2HCl is a useful research compound. Its molecular formula is C11H16Cl2N2O2 and its molecular weight is 279.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-alpha-(3-pyridinylmethyl)-proline-2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-alpha-(3-pyridinylmethyl)-proline-2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of (S)-alpha-(3-pyridinylmethyl)-proline-2HCl is in the development of pharmaceuticals . It acts as a crucial intermediate in synthesizing drugs aimed at treating neurological disorders and other ailments. Notably, it has been identified as a potential DPP-IV inhibitor , which is significant for managing conditions such as type 2 diabetes and obesity due to its role in enhancing the action of GLP-1 (glucagon-like peptide-1) by preventing its degradation .

Key Findings

- DPP-IV Inhibition : The compound has demonstrated efficacy in inhibiting dipeptidyl peptidase IV (DPP-IV), making it valuable for diabetes treatment .

- Therapeutic Potential : Its therapeutic applications extend to obesity, HIV infection, cancer metastasis, and autoimmune diseases .

Biochemical Research

In biochemical research, (S)-alpha-(3-pyridinylmethyl)-proline-2HCl is utilized to explore receptor interactions and enzyme activity . This compound aids researchers in understanding cellular mechanisms and identifying potential therapeutic targets. Its application in studying enzyme kinetics is particularly relevant for drug discovery processes.

Research Applications

- Investigating receptor-ligand interactions.

- Analyzing enzyme inhibition mechanisms.

- Exploring cellular signaling pathways.

Peptide Synthesis

The compound plays a vital role in peptide synthesis , where it enhances the efficacy and specificity of drug candidates. It contributes to the development of novel peptides that can exhibit improved pharmacological properties.

Applications in Medicinal Chemistry

- Used as a building block in synthesizing bioactive peptides.

- Facilitates the creation of more selective drug candidates.

Analytical Chemistry

In analytical chemistry, (S)-alpha-(3-pyridinylmethyl)-proline-2HCl serves as a standard reference material . Its use ensures accuracy and reliability in quantitative analyses of related compounds, which is crucial for both research and industrial applications.

Importance in Analytical Methods

- Provides calibration standards for chromatographic techniques.

- Enhances method validation processes.

Material Science

Beyond its pharmaceutical applications, this compound finds utility in material science , where it contributes to developing novel materials with specific properties such as improved solubility and stability. These characteristics are essential for various industrial applications, including drug formulation and delivery systems.

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders and DPP-IV inhibition | Effective management of diabetes |

| Biochemical Research | Studies on receptor interactions and enzyme activity | Insights into cellular mechanisms |

| Peptide Synthesis | Building block for bioactive peptides | Enhanced specificity and efficacy |

| Analytical Chemistry | Standard reference material for quantitative analysis | Ensures accuracy in analytical methods |

| Material Science | Development of materials with improved solubility and stability | Critical for drug formulation |

Case Studies and Research Findings

Several studies have documented the efficacy of (S)-alpha-(3-pyridinylmethyl)-proline-2HCl in various contexts:

- DPP-IV Inhibitors : Research has shown that derivatives of proline, including (S)-alpha-(3-pyridinylmethyl)-proline-2HCl, effectively inhibit DPP-IV, leading to improved glucose metabolism .

- Peptide Therapeutics : The compound has been utilized in synthesizing peptides that demonstrate enhanced biological activity, showcasing its importance in medicinal chemistry .

- Analytical Standards : It has been employed as a reference standard in chromatographic analysis, ensuring reliable results in pharmaceutical testing .

Biologische Aktivität

(S)-alpha-(3-pyridinylmethyl)-proline-2HCl is a chiral compound belonging to the class of proline derivatives, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

(S)-alpha-(3-pyridinylmethyl)-proline-2HCl is characterized by a proline backbone with a pyridine ring substituted at the alpha position. The synthesis typically involves the reaction of proline with 3-pyridinemethanol under acidic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Biological Activities

The compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies indicate that (S)-alpha-(3-pyridinylmethyl)-proline-2HCl has antimicrobial effects against various pathogens, making it a candidate for antibiotic development.

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties, potentially modulating neurotransmitter release and synaptic transmission, which could be beneficial in treating neurodegenerative diseases .

- Anticancer Activity : Preliminary studies have shown that (S)-alpha-(3-pyridinylmethyl)-proline-2HCl may exhibit antiproliferative effects against certain cancer cell lines, indicating its potential utility in oncology .

The biological activity of (S)-alpha-(3-pyridinylmethyl)-proline-2HCl is believed to be mediated through various mechanisms:

- Modulation of Neurotransmitter Release : The compound may influence synaptic transmission by altering the excitability of presynaptic membranes, thus affecting neurotransmitter dynamics .

- Inhibition of Pathogen Growth : Its antimicrobial activity is likely due to direct interaction with microbial cell structures or metabolic pathways.

- Induction of Apoptosis in Cancer Cells : The anticancer effects may involve the induction of apoptotic pathways in malignant cells, although specific pathways remain to be elucidated .

Research Findings and Case Studies

Several studies have investigated the biological activity of (S)-alpha-(3-pyridinylmethyl)-proline-2HCl:

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of (S)-alpha-(3-pyridinylmethyl)-proline-2HCl against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study: Neuroprotective Potential

In an experimental model of neurodegeneration, (S)-alpha-(3-pyridinylmethyl)-proline-2HCl was administered to assess its protective effects against oxidative stress-induced neuronal death. The results showed a marked decrease in cell death and reactive oxygen species production, highlighting its potential role in neuroprotection.

Eigenschaften

IUPAC Name |

(2S)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(4-2-6-13-11)7-9-3-1-5-12-8-9;;/h1,3,5,8,13H,2,4,6-7H2,(H,14,15);2*1H/t11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRDSHUHXUYTRA-IDMXKUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CN=CC=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CN=CC=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.